molecular formula C12H20FNSi2 B8612177 1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane CAS No. 166758-23-2

1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane

Cat. No. B8612177
M. Wt: 253.46 g/mol
InChI Key: RRSQSQZRJXJMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane is a useful research compound. Its molecular formula is C12H20FNSi2 and its molecular weight is 253.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

166758-23-2

Product Name

1-(3-Fluorophenyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane

Molecular Formula

C12H20FNSi2

Molecular Weight

253.46 g/mol

IUPAC Name

1-(3-fluorophenyl)-2,2,5,5-tetramethyl-1,2,5-azadisilolidine

InChI

InChI=1S/C12H20FNSi2/c1-15(2)8-9-16(3,4)14(15)12-7-5-6-11(13)10-12/h5-7,10H,8-9H2,1-4H3

InChI Key

RRSQSQZRJXJMIC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC[Si](N1C2=CC(=CC=C2)F)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of freshly distilled diisopropylamine (22.9 mL) in dry tetrahydrofuran (175 mL) at −78° C. under N2 is treated with n-butyllithium (1.6M in hexanes, 109 mL) dropwise over 15 minutes, and the resulting mixture is stirred at −78° C. for 45 minutes and is then added over ten minutes via cannula to a solution of 3-fluoroaniline (8.00 mL) in dry tetrahydrofuran (166 mL) at −78° C. under N2. The resulting reaction mixture is stirred at −78° C. for 50 minutes and is then treated with a solution of 1,1,4,4-tetramethyl-1,4-dichlorodisilethylene (18.3 g) in dry tetrahydrofuran (85 mL). The mixture is allowed to slowly warm to ambient temperature over four hours with stirring and is then washed with water (2×200 mL) and saline (100 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound, NMR (CDCl3, 400 MHz) 7.12, 6.65, 6.58, 0.86, 0.24δ.
Quantity
22.9 mL
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
166 mL
Type
solvent
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of freshly distilled diisopropylamine (22.9 mL) in dry tetrahydrofuran (175 mL) at -78° C. under N2 is treated with n-butylithium (1.6 M in hexanes, 109 mL) dropwise over 15 minutes, and the resulting mixture is stirred at -78° C. for 45 minutes and is then added over ten minutes via cannula to a solution of 3-fluoroaniline (8.00 mL) in dry tetrahydrofuran (166 mL) at -78° C. under N2. The resulting reaction mixture is stirred at -78° C. for 50 minutes and is then treated with a solution of 1,1,4,4-tetramethyl-1,4-dichlorodisilethylene (18.3 g) in dry tetrahydrofuran (85 mL). The mixture is allowed to slowly warm to ambient temperature over four hours with stirring and is then washed with water (2×200 mL) and saline (100 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound, NMR (CDCl3, 400 MHz) 7.12, 6.65, 6.58, 0.86, 0.24 δ.
Quantity
22.9 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
166 mL
Type
solvent
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three

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